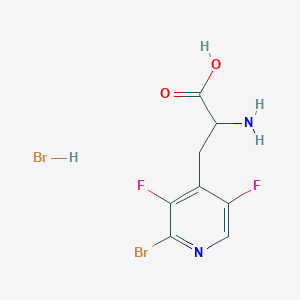
2-Amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoic acid;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoic acid;hydrobromide is a chemical compound with the molecular formula C8H7BrF2N2O2·HBr It is a derivative of propanoic acid and contains a pyridine ring substituted with bromine and fluorine atoms
Preparation Methods
The synthesis of 2-Amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoic acid;hydrobromide typically involves multi-step organic reactions. One common synthetic route includes the bromination and fluorination of a pyridine derivative, followed by the introduction of an amino group and the formation of the propanoic acid moiety. The final step involves the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often require specific reagents and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
2-Amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoic acid;hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amino and propanoic acid groups can participate in oxidation and reduction reactions under suitable conditions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, often facilitated by catalysts such as palladium.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoic acid;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group and the substituted pyridine ring allows it to bind to active sites, potentially inhibiting or modulating the activity of the target molecules. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other amino acid derivatives with substituted pyridine rings. For example:
2-Amino-3-(3,5-difluoropyridin-4-yl)propanoic acid: Lacks the bromine atom but has similar structural features.
3-Amino-2-bromo-5-fluoropyridine: Contains a similar pyridine ring with different substitution patterns.
2-Amino-3-(benzofuran-2-yl)propanoic acid: Contains a benzofuran ring instead of a pyridine ring, offering different chemical properties.
These comparisons highlight the unique combination of bromine and fluorine substitutions in 2-Amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoic acid;hydrobromide, which can influence its reactivity and applications.
Properties
IUPAC Name |
2-amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoic acid;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2N2O2.BrH/c9-7-6(11)3(4(10)2-13-7)1-5(12)8(14)15;/h2,5H,1,12H2,(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLPBGYGTNLBNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)F)CC(C(=O)O)N)F.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-hydroxyethyl)-6-((2-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2362439.png)

![5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2362443.png)
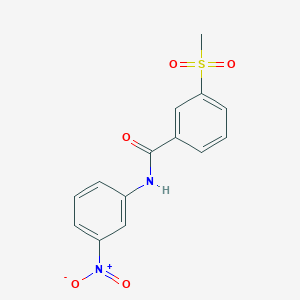
![3-benzyl-5-(2,5-dimethylbenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2362447.png)


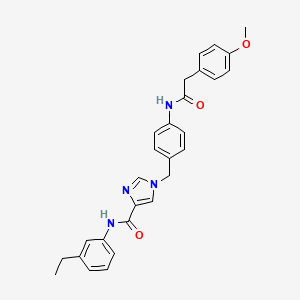
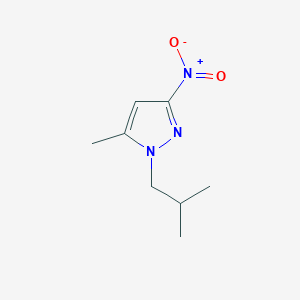
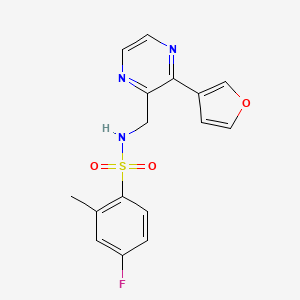
![1-benzyl-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2362456.png)
![3,4-dimethoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2362458.png)

